

Application Note: Quantification of Propyl Pyrazole Triol in Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Propyl pyrazole triol*

Cat. No.: *B1677978*

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Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of **Propyl pyrazole triol** (PPT) in plasma. **Propyl pyrazole triol** is a selective estrogen receptor alpha (ER α) agonist and its quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.[1][2][3][4][5] This method utilizes a stable isotope-labeled internal standard (PPT-d5) for accurate and precise measurement. The sample preparation involves a straightforward protein precipitation step, followed by ultra-high-performance liquid chromatography (UHPLC) separation and detection using an electrospray ionization (ESI) tandem mass spectrometer. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for bioanalytical applications in drug development.

Introduction

Propyl pyrazole triol (PPT) is a potent and selective agonist for the estrogen receptor alpha (ER α), with a significantly higher binding affinity for ER α compared to ER β . [4][5] This selectivity makes PPT a valuable pharmacological tool for investigating the specific roles of ER α in various physiological and pathological processes. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of PPT in plasma is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for such applications due to its high sensitivity, specificity, and throughput. [6][7][8] This application note describes a comprehensive LC-MS/MS method for the

determination of PPT in plasma, providing researchers, scientists, and drug development professionals with a detailed protocol for its implementation.

Experimental

Materials and Reagents

- **Propyl pyrazole triol** (PPT) reference standard
- **Propyl pyrazole triol-d5** (PPT-d5) internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Human plasma, drug-free

Instrumentation

- UHPLC System: Waters ACQUITY UPLC H-Class PLUS or equivalent
- Mass Spectrometer: AB SCIEX 6500 QTRAP or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Condition
Column	ZORBAX Eclipse Plus Phenyl-Hexyl or equivalent
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	15 µL
Column Temperature	40 °C
Autosampler Temp.	20 °C
Gradient Program	Initial: 35% B, hold for 2.8 min; 2.8-2.9 min: linear ramp to 55% B; 2.9-3.5 min: return to initial conditions and re-equilibrate.
Total Run Time	3.5 minutes

Table 2: Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550 °C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
MRM Transitions	Analyte
PPT	
PPT-d5 (IS)	

DP: Declustering Potential, CE: Collision Energy

Protocols

Standard and Quality Control (QC) Sample Preparation

- **Stock Solutions:** Prepare individual stock solutions of PPT and PPT-d5 in DMSO at a concentration of 1 mg/mL.
- **Working Solutions:** Prepare serial dilutions of the PPT stock solution in 50:50 acetonitrile/water to create working solutions for the calibration curve and quality control samples.
- **Calibration Standards:** Spike drug-free plasma with the appropriate PPT working solutions to obtain calibration standards at concentrations of 0.05, 0.1, 0.5, 1, 5, 10, and 20 ng/mL.
- **Quality Control (QC) Samples:** Prepare QC samples in drug-free plasma at three concentration levels: Low (0.15 ng/mL), Medium (2.5 ng/mL), and High (15 ng/mL).

Sample Preparation Protocol

- Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the PPT-d5 internal standard working solution (e.g., 50 ng/mL in 50:50 acetonitrile/water).
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

- Reconstitute the dried residue with 100 μ L of the initial mobile phase (35% Acetonitrile with 0.1% Formic Acid).
- Vortex to dissolve the residue.
- Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.05 to 20 ng/mL. The coefficient of determination (r^2) was consistently >0.99 .

Table 3: Linearity of **Propyl Pyrazole Triol** in Plasma

Concentration (ng/mL)	Back-calculated Concentration (ng/mL)	Accuracy (%)
0.05	0.048	96.0
0.1	0.105	105.0
0.5	0.492	98.4
1	1.03	103.0
5	4.88	97.6
10	10.12	101.2
20	19.85	99.3

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results are summarized in Table 4.

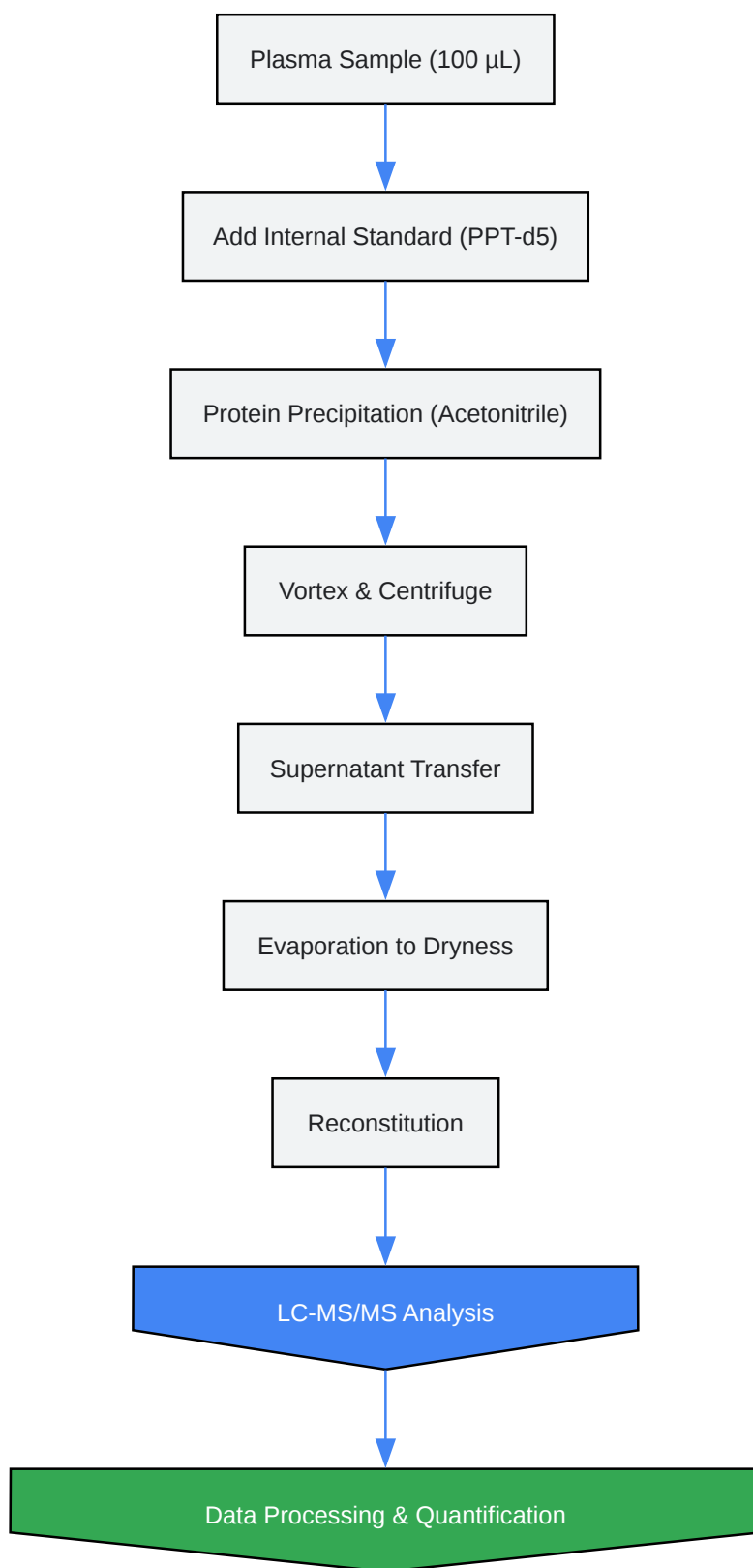
Table 4: Accuracy and Precision of **Propyl Pyrazole Triol** in Plasma

QC Level	Concentration (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LQC	0.15	102.7	5.8	101.5	6.3
MQC	2.5	98.9	4.2	99.4	4.9
HQC	15	101.2	3.1	100.8	3.7

Sensitivity

The lower limit of quantification (LLOQ) was determined to be 0.05 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision. The limit of detection (LOD) was found to be 0.04–0.07 ng/mL.[9]

Visualizations



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Caption: Experimental workflow for the LC-MS/MS quantification of **Propyl pyrazole triol** in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Propyl pyrazole triol** in plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies. The method has been validated and meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.

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